
N-butyl-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3,4-dimethylbenzenesulfonamide, also known as NDBS, is a sulfonamide compound with a molecular formula of C12H19NO2S. It is a white crystalline powder that is soluble in organic solvents. NDBS is commonly used in scientific research as a reagent and an inhibitor for various enzymes.
Mechanism of Action
N-butyl-3,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and hydrogen ions. As a result, the pH of the surrounding environment decreases, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
N-butyl-3,4-dimethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase in the kidney, which can lead to a decrease in the reabsorption of bicarbonate and an increase in the excretion of acid. N-butyl-3,4-dimethylbenzenesulfonamide has also been found to inhibit the growth of certain cancer cells, although the mechanism behind this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-3,4-dimethylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase. This allows researchers to study the role of this enzyme in various biological processes. However, N-butyl-3,4-dimethylbenzenesulfonamide has some limitations as well. It is relatively unstable in aqueous solutions, which can make it difficult to work with. Additionally, N-butyl-3,4-dimethylbenzenesulfonamide has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Future Directions
There are several potential future directions for research involving N-butyl-3,4-dimethylbenzenesulfonamide. One area of interest is the development of new compounds based on the structure of N-butyl-3,4-dimethylbenzenesulfonamide with improved stability and bioavailability. Additionally, further research is needed to fully understand the mechanism behind N-butyl-3,4-dimethylbenzenesulfonamide's inhibitory effects on cancer cell growth. Finally, the role of carbonic anhydrase in various biological processes is still not fully understood, and further research is needed to elucidate its functions.
Synthesis Methods
N-butyl-3,4-dimethylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 3,4-dimethylbenzenesulfonyl chloride with butylamine. The resulting product is then purified through recrystallization to obtain N-butyl-3,4-dimethylbenzenesulfonamide in its pure form.
Scientific Research Applications
N-butyl-3,4-dimethylbenzenesulfonamide has been widely used in scientific research as a reagent and an inhibitor for various enzymes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-butyl-3,4-dimethylbenzenesulfonamide has also been used as a reagent for the determination of metal ions in solution. Additionally, N-butyl-3,4-dimethylbenzenesulfonamide has been used in the synthesis of new compounds with potential biological activity.
properties
Product Name |
N-butyl-3,4-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-butyl-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-4-5-8-13-16(14,15)12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
FYUJTTTZNLOWBE-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B267691.png)
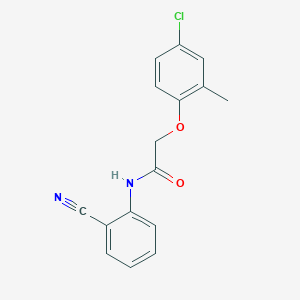

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)
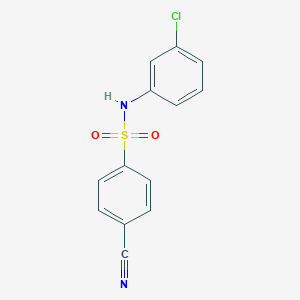
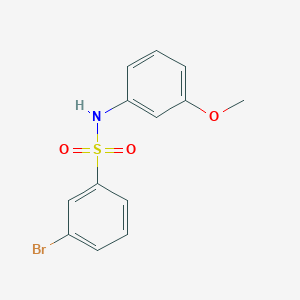
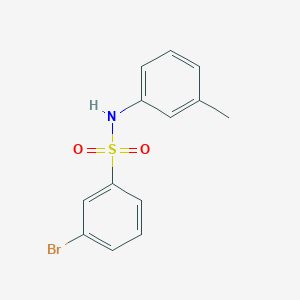

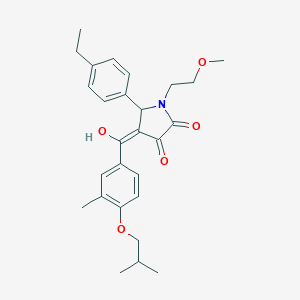
![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
